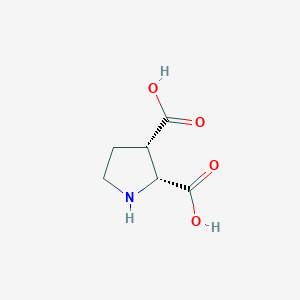

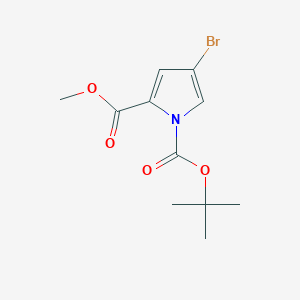

![molecular formula C11H15NO3 B132598 (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 151792-53-9](/img/structure/B132598.png)

(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Vue d'ensemble

Description

(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a cyclic organic compound composed of a five-membered ring with two nitrogen atoms, one oxygen atom, and three carbon atoms. It is a useful synthetic intermediate in organic synthesis, and it can be used to prepare a variety of compounds including drugs, pesticides, and polymers. In addition, it has been studied for its potential applications in medicinal chemistry and biochemistry.

Applications De Recherche Scientifique

Synthèse des alcaloïdes tropaniques

Le composé sert de précurseur dans la construction énantiosélective de l'échafaudage 8-azabicyclo[3.2.1]octane, qui est central à la famille des alcaloïdes tropaniques . Ces alcaloïdes présentent une large gamme d'activités biologiques, ce qui rend le composé précieux pour la création de produits naturels complexes.

Réactions catalysées au palladium

Il est utilisé dans l'aminoacyloxylation 1,2 catalysée au palladium des cyclopentènes pour synthétiser des 2-azabicyclo[2.2.1]heptanes oxygénés . Ce processus est efficace et permet une fonctionnalisation supplémentaire pour construire une bibliothèque de structures aza-bicycliques pontées.

Découverte de médicaments

La structure unique du composé lui confère un potentiel important dans le domaine de la découverte de médicaments. Il a été appliqué comme intermédiaire de synthèse clé dans plusieurs synthèses totales .

Formation stéréocontrôlée

La recherche axée sur la préparation de la structure de base de ce composé d'une manière stéréosélective a suscité l'attention. Cela est dû à la formation stéréocontrôlée de l'échafaudage bicyclique, qui constitue une étape cruciale dans la synthèse de diverses molécules bioactives .

Processus de désymmetrisation

Le composé peut être utilisé dans des processus de désymmetrisation à partir de dérivés achiraux de la tropinone. Cette application est importante pour la synthèse de molécules où la symétrie doit être brisée pour atteindre la chiralité souhaitée .

Structures aza-bicycliques pontées

Enfin, la capacité du composé à être transformé en 2-azabicyclo[2.2.1]heptanes oxygénés ouvre la voie à la création d'une variété de structures aza-bicycliques pontées, qui sont des échafaudages précieux en chimie médicinale .

Chacune de ces applications démontre la polyvalence et l'importance du (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ène-2-carboxylate dans la recherche scientifique, en particulier dans la synthèse de molécules organiques complexes et le développement de nouveaux produits pharmaceutiques. Le rôle du composé dans la réalisation de réactions stéréocontrôlées et énantiosélectives est particulièrement remarquable, car ce sont des aspects essentiels de la chimie synthétique moderne. <|\im_end|>

Synthèse des alcaloïdes tropaniques

Ce composé est essentiel dans la synthèse énantiosélective de l'échafaudage 8-azabicyclo[3.2.1]octane, une structure principale des alcaloïdes tropaniques. Ces alcaloïdes sont connus pour leurs diverses activités biologiques, ce qui fait de ce composé un atout précieux dans la synthèse de produits naturels avec des utilisations pharmacologiques potentielles .

Aminoacyloxylation catalysée au palladium

Il joue un rôle crucial dans l'aminoacyloxylation 1,2 catalysée au palladium des cyclopentènes, conduisant à la formation de 2-azabicyclo[2.2.1]heptanes oxygénés. Cette réaction est remarquable pour son efficacité et sa capacité à fonctionnaliser davantage les produits pour créer une variété de structures aza-bicycliques pontées .

Applications en découverte de médicaments

Les caractéristiques structurales uniques de ce composé en font un candidat important dans la découverte de médicaments. Il a été utilisé comme intermédiaire de synthèse clé dans diverses synthèses totales, soulignant son importance dans le développement de nouveaux composés médicinaux

Mécanisme D'action

Mode of Action

The mode of action of (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateIt is known that the compound can be synthesized via a formal [4 + 2] cycloaddition reaction . This reaction is enabled by organocatalysis and allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates .

Biochemical Pathways

The biochemical pathways affected by This compoundThe compound is a part of the bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . More research is needed to elucidate the specific biochemical pathways this compound affects.

Result of Action

The molecular and cellular effects of This compoundThe compound is part of the bicyclo[2.2.1]heptane scaffold, which is found in various bioactive natural products and drug candidates

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h4-5,7-8H,6H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIZWJGHIYDHRL-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC(C1=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2C[C@H](C1=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474101 | |

| Record name | (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151792-53-9 | |

| Record name | (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)

![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)